

In-depth analysis of Enavogliflozin's SGLT2 selectivity.

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Compound of Interest

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Enavogliflozin's SGLT2 Selectivity: A Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium-glucose cotransporter 2 (SGLT2) selectivity of **Enavogliflozin**, a potent and selective SGLT2 inhibitor. This document outlines the quantitative measures of its selectivity, the experimental methodologies used to determine these values, and the physiological context of its mechanism of action.

Executive Summary

Enavogliflozin is a late-stage oral SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its high selectivity for SGLT2 over the closely related SGLT1. This high selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is predominantly expressed. This guide will explore the data and methods that underpin our understanding of **Enavogliflozin's** impressive selectivity profile.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of **Enavogliflozin** for SGLT2 over SGLT1 has been quantified through in vitro studies, primarily by determining the half-maximal inhibitory concentration (IC₅₀) for each transporter. A lower IC₅₀ value indicates a higher inhibitory potency.

Parameter	SGLT2	SGLT1	Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)	Reference
IC50	0.8 ± 0.3 nM	549.3 ± 139.6 nM	~687-fold	[1]
Reported Selectivity	-	-	1,015-fold	[2]

Note: The selectivity ratio indicates how many times more potent **Enavogliflozin** is at inhibiting SGLT2 compared to SGLT1. A higher ratio signifies greater selectivity. The discrepancy in the reported selectivity ratios may stem from different experimental conditions or calculation methods.

Experimental Protocols

While the precise, detailed experimental protocols used by the manufacturer to determine the selectivity of **Enavogliflozin** are proprietary, this section outlines the general and widely accepted methodologies for assessing SGLT inhibitor selectivity. These methods are representative of the techniques likely employed in the characterization of **Enavogliflozin**.

In Vitro Inhibition Assays Using Cell Lines

The determination of IC50 values for SGLT1 and SGLT2 is typically conducted using mammalian cell lines that are engineered to stably express the human versions of these transporters. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells.

General Protocol for Radiolabeled Glucose Uptake Assay:

- **Cell Culture:** CHO or HEK293 cells stably expressing either human SGLT1 or SGLT2 are cultured in appropriate media to confluence in multi-well plates.
- **Pre-incubation:** The cells are washed with a sodium-containing buffer to remove culture medium. They are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying

concentrations of the test inhibitor (**Enavogliflozin**) or a vehicle control.

- **Glucose Uptake:** A solution containing a radiolabeled, non-metabolizable glucose analog, such as ^{14}C -alpha-methylglucopyranoside (^{14}C -AMG), is added to the wells. ^{14}C -AMG is a substrate for both SGLT1 and SGLT2.
- **Incubation:** The cells are incubated with the radiolabeled substrate for a specific time (e.g., 1-2 hours) at 37°C to allow for transporter-mediated uptake.
- **Washing:** The uptake reaction is stopped by rapidly washing the cells with ice-cold, sodium-free buffer to remove any extracellular radiolabeled substrate.
- **Cell Lysis and Scintillation Counting:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the glucose uptake. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC_{50} value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method using *Xenopus laevis* oocytes, provide a direct measure of transporter activity by recording the sodium currents coupled to glucose transport.

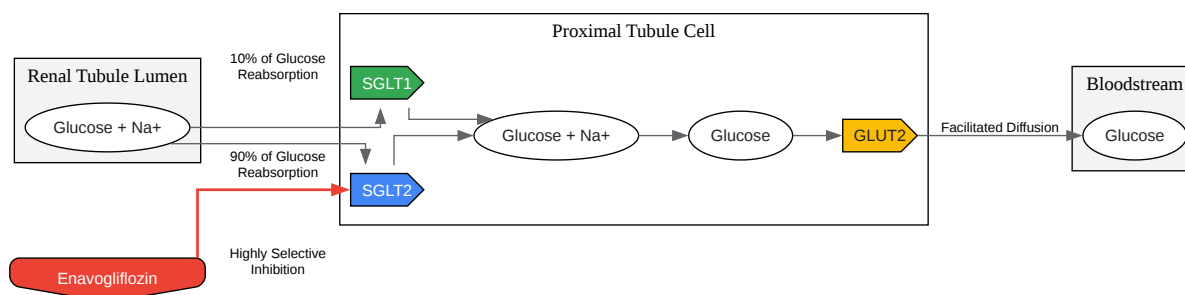
General Protocol for Two-Electrode Voltage Clamp Assay:

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and injected with cRNA encoding either human SGLT1 or SGLT2. The oocytes are then incubated for 2-5 days to allow for protein expression.
- **Electrophysiological Recording:** An oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value (e.g., -50 mV).
- **Substrate Application:** The oocyte is perfused with a sodium-containing buffer. The addition of a substrate like glucose or AMG to the perfusion solution will induce an inward current due to the influx of sodium ions through the SGLT transporter.

- **Inhibitor Application:** Once a stable substrate-induced current is established, the oocyte is perfused with a solution containing both the substrate and the test inhibitor (**Enavogliflozin**) at various concentrations.
- **Measurement of Inhibition:** The reduction in the substrate-induced current in the presence of the inhibitor is measured.
- **Data Analysis:** The percentage of current inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a suitable inhibition model.

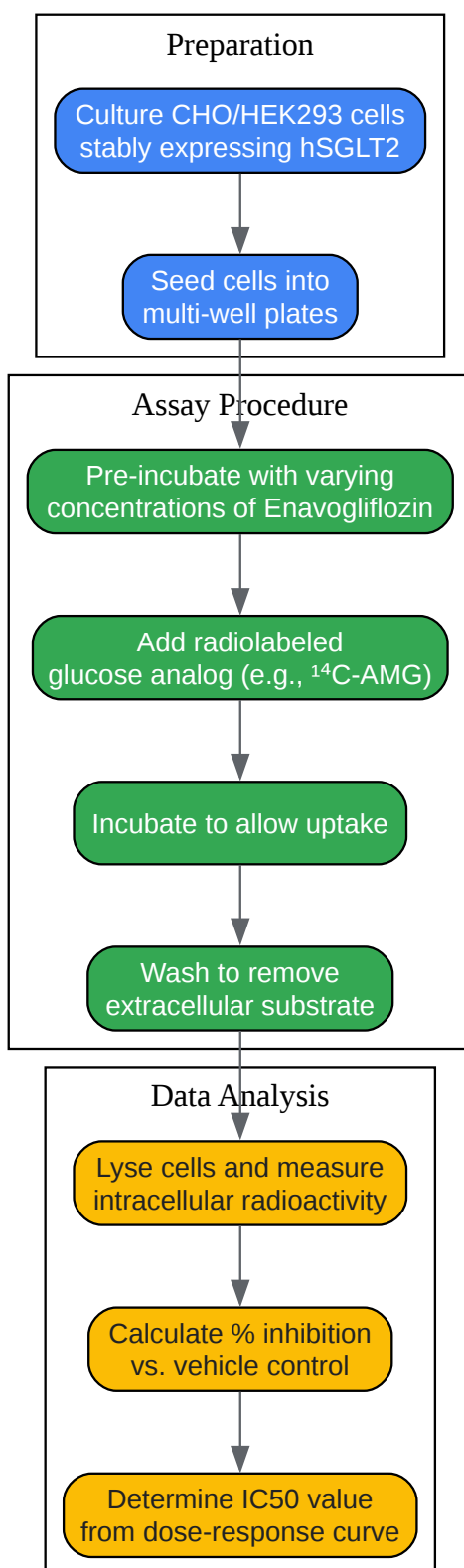
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



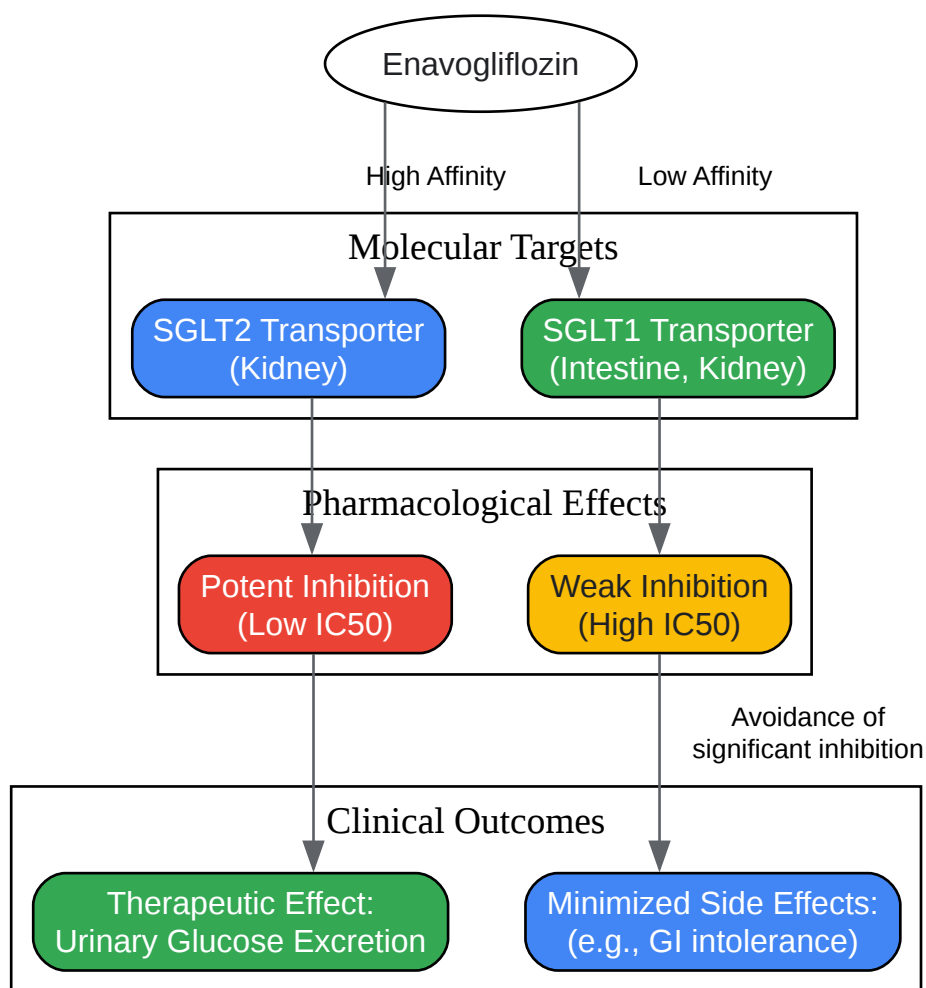
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Caption: Mechanism of SGLT2 Inhibition by **Enavogliflozin** in the Renal Proximal Tubule.



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Caption: General Workflow for an In Vitro SGLT2 Inhibition Assay.



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Caption: Logical Relationship of **Enavogliflozin**'s Selectivity and Clinical Outcomes.

Conclusion

The available data robustly demonstrates that **Enavogliflozin** is a highly potent and selective inhibitor of SGLT2. With a selectivity ratio of approximately 687 to 1,015-fold over SGLT1, **Enavogliflozin** is designed to primarily target renal glucose reabsorption, thereby effectively lowering blood glucose levels in patients with type 2 diabetes. This high degree of selectivity is a key attribute, suggesting a favorable safety profile with a reduced potential for off-target effects associated with significant SGLT1 inhibition. The experimental foundation for these conclusions rests on well-established in vitro cellular and electrophysiological assays, which are the standard in the pharmaceutical industry for characterizing the potency and selectivity of SGLT inhibitors.

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